molecular formula C17H11N3O3S B2979683 2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione CAS No. 302936-03-4

2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione

Cat. No.: B2979683
CAS No.: 302936-03-4
M. Wt: 337.35
InChI Key: PAGILYVINBJEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(6-Methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety linked to an indene-1,3-dione structure through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione typically involves the following steps:

  • Formation of the Hydrazone Intermediate

      Starting Materials: 6-methoxybenzo[d]thiazole-2-carbaldehyde and hydrazine hydrate.

      Reaction Conditions: The aldehyde and hydrazine hydrate are reacted in ethanol under reflux conditions to form the hydrazone intermediate.

  • Condensation with Indene-1,3-dione

      Starting Materials: The hydrazone intermediate and indene-1,3-dione.

      Reaction Conditions: The hydrazone intermediate is then condensed with indene-1,3-dione in the presence of a catalytic amount of acetic acid under reflux conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
  • Reduction

    • Reduction of the hydrazone linkage can yield the corresponding amine derivatives.
  • Substitution

    • The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

Biology

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for the development of new antibiotics.

Medicine

    Anti-inflammatory Agents: The compound has been investigated for its anti-inflammatory properties, particularly in the inhibition of cyclooxygenase (COX) enzymes.

Industry

    Dye and Pigment Industry: Due to its chromophoric structure, the compound can be used in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione: Similar in structure but with different substituents on the benzothiazole ring.

    2-(2-(6-Chlorobenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione: Chlorine substituent instead of methoxy, which may alter its chemical reactivity and biological activity.

    2-(2-(6-Methylbenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione: Methyl substituent, affecting its lipophilicity and pharmacokinetic properties.

Uniqueness

The presence of the methoxy group in 2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione imparts unique electronic and steric properties, enhancing its interaction with biological targets and potentially increasing its efficacy as an anti-inflammatory and antimicrobial agent.

Properties

IUPAC Name

2-[(6-methoxy-1,3-benzothiazol-2-yl)hydrazinylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c1-23-9-6-7-12-13(8-9)24-17(18-12)20-19-14-15(21)10-4-2-3-5-11(10)16(14)22/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGILYVINBJEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NN=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.